3-Amino-1-[(4-chlorophenyl)methyl]urea
Beschreibung
3-Amino-1-[(4-chlorophenyl)methyl]urea (CAS: 83375-00-2) is a urea derivative with the molecular formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol . The compound features a urea backbone substituted with a 4-chlorobenzyl group and an amino group. The compound’s storage and hazard data remain unspecified in the available literature.
Eigenschaften
IUPAC Name |
1-amino-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCMAGECHMPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis via Reaction of 4-Chlorobenzyl Hydrazine with Urea Derivatives
One common approach involves the reaction of 4-chlorobenzyl hydrazine or its derivatives with carbamoylating agents to form the hydrazinecarboxamide structure.
- Step 1: Synthesis of 4-chlorobenzyl hydrazine derivatives by nucleophilic substitution of 4-chlorobenzyl halides with hydrazine hydrate.
- Step 2: Reaction of the hydrazine derivative with urea or carbamoyl chloride derivatives to form the urea linkage.
This method benefits from straightforward reaction conditions and the availability of starting materials.
Use of Aromatic Isocyanates and Amines
Another method involves the preparation of aryl isocyanates from aromatic amines using bis(trichloromethyl)carbonate (BTC) as a phosgene equivalent, followed by reaction with 4-chlorobenzyl amines or hydrazines.
- Preparation of aryl isocyanates: Aromatic amines react with BTC to form aryl isocyanates under mild conditions.
- Coupling reaction: The isocyanates are then reacted with 4-chlorobenzyl hydrazine derivatives in solvents such as methylene dichloride to yield the target urea compounds.
This method allows for structural diversity and is widely used in the synthesis of diaryl ureas with biological activity.
Catalytic Hydrogenation Reduction
In cases where nitro-substituted intermediates are used, catalytic hydrogenation (e.g., Pd-C catalyst) is employed to reduce nitro groups to amines, which then participate in urea formation.
- This step is crucial for converting 2-(chloromethyl)pyridine derivatives bearing nitro groups into amino intermediates.
- The amino intermediates are subsequently reacted with aryl isocyanates to form the final urea derivatives.
Representative Experimental Procedure
Based on analogous diaryl urea syntheses and available literature:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Chlorobenzyl chloride + hydrazine hydrate, ethanol, room temperature | Nucleophilic substitution to form 4-chlorobenzyl hydrazine | High yield, crude product used directly |
| 2 | Aromatic amine + bis(trichloromethyl)carbonate (BTC), solvent (e.g., dichloromethane), room temperature | Formation of aryl isocyanate intermediate | Moderate to high yield |
| 3 | 4-Chlorobenzyl hydrazine + aryl isocyanate, methylene dichloride, room temperature | Coupling to form this compound | Purified by recrystallization or chromatography |
Analytical and Characterization Techniques
- Thin Layer Chromatography (TLC): Monitoring reaction progress.
- Melting Point Determination: To assess purity.
- Infrared Spectroscopy (IR): Identification of urea carbonyl and NH groups.
- Mass Spectrometry (MS): Confirmation of molecular weight.
- Nuclear Magnetic Resonance (NMR): Structural elucidation, typically ^1H and ^13C NMR.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Ethanol, methylene dichloride | Polar aprotic solvents preferred for coupling |
| Temperature | Room temperature (20-25 °C) | Mild conditions prevent decomposition |
| Reaction Time | 3-16 hours | Varies by step and reagent |
| Catalysts | Pd-C for hydrogenation | Used if nitro group reduction is needed |
| Purification | Vacuum evaporation, filtration, recrystallization | Ensures high purity product |
Research Findings and Optimization Notes
- The use of bis(trichloromethyl)carbonate (BTC) as a phosgene substitute is advantageous for safety and environmental reasons.
- Reaction yields are generally high when stoichiometric control and reaction monitoring by TLC are employed.
- Catalytic hydrogenation steps require careful control to avoid over-reduction.
- The urea moiety forms hydrogen bonds critical for biological activity, so maintaining structural integrity during synthesis is essential.
- Modifications on the aromatic ring (e.g., 4-chloro substitution) influence both reactivity and biological properties.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-[(4-chlorophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-Amino-1-[(4-chlorophenyl)methyl]urea serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic chemistry.
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Nitro derivatives |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Sodium methoxide | Substituted derivatives |
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Its structure allows it to interact with specific molecular targets, modulating biological pathways.
Case Study: Enzyme Inhibition
In studies evaluating enzyme inhibition, this compound demonstrated significant activity against various enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders.
Medicine
The compound has been explored for its therapeutic properties, particularly in the fields of anti-inflammatory and anticancer activities.
Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines:
| Compound Derivative | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.39 |
| Compound B | HCT-116 (Colon) | 3.90 |
| Compound C | PC-3 (Prostate) | <5 |
These findings indicate that modifications to the base structure can enhance its anticancer efficacy, making it a candidate for further development as a therapeutic agent.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity allow for the formulation of materials that can withstand various environmental conditions.
Wirkmechanismus
The mechanism of action of 3-Amino-1-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-[4-(phenylamino)phenyl]urea
This compound (CAS: 65457-19-4) shares the urea core but differs in substituents. Its molecular formula is C₁₉H₁₆ClN₃O (MW: 337.8 g/mol), featuring a 4-chlorophenyl group and a 4-(phenylamino)phenyl moiety .
Table 1: Comparison of Urea Derivatives
| Property | 3-Amino-1-[(4-chlorophenyl)methyl]urea | 1-(4-Chlorophenyl)-3-[4-(phenylamino)phenyl]urea |
|---|---|---|
| Molecular Formula | C₈H₁₀ClN₃O | C₁₉H₁₆ClN₃O |
| Molecular Weight (g/mol) | 199.64 | 337.8 |
| Key Substituents | 4-Chlorobenzyl, amino | 4-Chlorophenyl, 4-(phenylamino)phenyl |
| Potential Applications | Not reported | Likely biological (e.g., kinase inhibition) |
Comparison with β-Enaminone Structural Isomers
3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone
This β-enaminone (MW: ~318.7 g/mol, estimated) contains a propenone backbone with 4-chlorophenyl and 4-methoxyphenyl substituents. It exists as a structural isomer with 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone, differentiated via GC-MS and ¹H NMR . The minor isomer (1:2 ratio) showed a fragment at m/z 139 (14.6%), attributed to ClC₆H₄CO⁺, while the major isomer lacked this fragment .
Table 2: Key Differences in β-Enaminone Isomers
Comparison with Co-crystal Compounds
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile–3-amino-1-(4-chlorophenyl) Co-crystal
This co-crystal (1:4 molar ratio) combines a dihydroquinoline and a phenanthrene derivative. The 4-chlorophenyl group is present in both components, but the extended aromatic systems (e.g., benzoquinoline) introduce significant structural rigidity and N–H⋯N hydrogen bonding, forming dimeric structures . The dihedral angles between aromatic rings (24.4°–87.3°) highlight conformational distortions absent in the target urea compound.
Table 3: Structural Features of Co-crystal vs. Target Compound
| Property | Co-crystal Component | This compound |
|---|---|---|
| Aromatic System | Benzo[h]quinoline + phenanthrene | Single 4-chlorophenyl group |
| Hydrogen Bonding | N–H⋯N dimer formation | Likely N–H⋯O (urea backbone) |
| Crystallographic Complexity | High (Z = 8, P2₁/c space group) | Not reported |
Comparison with Chromene-carbonitrile Derivatives
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile
This chromene-carbonitrile derivative (synthesized via microwave irradiation) incorporates a fused benzochromene system with methoxy and cyano groups .
Biologische Aktivität
3-Amino-1-[(4-chlorophenyl)methyl]urea, also known by its CAS number 83375-00-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with isocyanates or other urea precursors. The structural formula can be represented as follows:
This compound features a urea functional group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a series of urea derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The compound demonstrated significant inhibitory activity with IC50 values comparable to established anticancer agents like sorafenib.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7u | A549 | 2.39 ± 0.10 |
| 7u | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
The molecular docking studies indicated that the compound forms hydrogen bonds with critical amino acid residues in the BRAF protein, suggesting its potential as a BRAF inhibitor .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity . Studies have shown that various substituted urea compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 |
| PA-1 | E. coli | 0.025 |
These findings suggest that the presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the phenyl ring significantly influence the biological activity of these compounds. Electron-withdrawing groups such as chlorine enhance anticancer activity, while certain substitutions on the urea moiety can improve both anticancer and antimicrobial properties.
-
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl) at the para position on the phenyl ring increase potency.
- The presence of electron-donating groups can reduce activity depending on their position relative to the urea linkage.
- Comparative Analysis :
Case Studies
Several case studies highlight the efficacy of this compound derivatives in preclinical models:
- Study on Cancer Cell Lines : In vitro assays demonstrated that specific derivatives effectively reduced cell viability in A549 and HCT-116 cell lines, indicating their potential for further development as anticancer agents.
- Antimicrobial Evaluation : In a comparative study involving multiple bacterial strains, certain derivatives showed complete inhibition of growth within hours, establishing their potential as rapid antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
